molecular formula C10H14ClNO B6219700 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride CAS No. 2751620-67-2

1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B6219700
CAS No.: 2751620-67-2
M. Wt: 199.7
InChI Key:
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Description

1-(Methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride (MMDIH) is an organic compound with a molecular formula of C9H11NO2•HCl. It is an isomer of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole, and is commonly used in organic synthesis and drug research. MMDIH can be used as a starting material for synthesizing various heterocyclic compounds, including pharmaceuticals and agrochemicals. In addition, it has been used in various scientific research applications, such as in the study of the mechanism of action of drugs and the biochemical and physiological effects of drugs.

Scientific Research Applications

1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride is used in a variety of scientific research applications, including in the study of the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the study of drug metabolism. It has also been used in the study of the pharmacokinetics of drugs and in the development of new drugs.

Mechanism of Action

1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride is believed to act as an agonist at the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction. It is also believed to act as an agonist at the δ-opioid receptor, which is involved in the regulation of pain and reward. In addition, this compound is believed to act as an agonist at the κ-opioid receptor, which is involved in the regulation of pain, reward, and addiction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to act as an agonist at the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction. It is also believed to act as an agonist at the δ-opioid receptor, which is involved in the regulation of pain and reward. In addition, this compound is believed to act as an agonist at the κ-opioid receptor, which is involved in the regulation of pain, reward, and addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride in lab experiments include its high solubility in water, its low toxicity, and its low cost. The main limitation is that it can be difficult to synthesize in large quantities.

Future Directions

For research on 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride include the development of new drugs and drug delivery systems using this compound as a starting material, the development of new methods for synthesizing this compound, and the study of the mechanism of action of this compound and its biochemical and physiological effects. Additionally, further research should be conducted to better understand the pharmacokinetics of this compound and its potential therapeutic applications. Finally, further research should be conducted to better understand the toxicity of this compound and its potential side effects.

Synthesis Methods

1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride can be synthesized by a variety of methods, including the reaction of 1-methoxy-2,3-dihydro-1H-isoindole with hydrochloric acid, the reaction of 1-methoxy-2,3-dihydro-1H-isoindole with phosphorus oxychloride, and the reaction of 1-methoxy-2,3-dihydro-1H-isoindole with thionyl chloride. The synthesis of this compound by the reaction of 1-methoxy-2,3-dihydro-1H-isoindole with hydrochloric acid is the most commonly used method.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride involves the reaction of 2,3-dihydro-1H-isoindole with formaldehyde and methanol in the presence of hydrochloric acid.", "Starting Materials": [ "2,3-dihydro-1H-isoindole", "Formaldehyde", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2,3-dihydro-1H-isoindole in methanol, formaldehyde is added dropwise with stirring.", "Hydrochloric acid is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "The reaction mixture is then filtered and the solid obtained is washed with methanol.", "The solid is then dissolved in water and hydrochloric acid is added to the solution to obtain the final product, 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride." ] }

2751620-67-2

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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